Lactucin

概要

説明

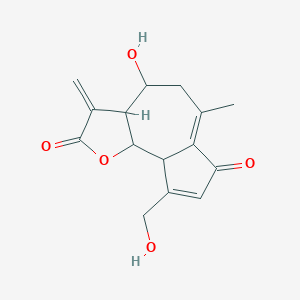

Lactucin is a bitter sesquiterpene lactone found in various species of lettuce, particularly in the plant Cichorium intybus. It forms a white crystalline solid and is known for its analgesic and sedative properties. This compound is a significant component of lactucarium, a milky fluid produced by several lettuce species .

準備方法

Synthetic Routes and Reaction Conditions: Lactucin can be extracted from the roots of Cichorium glandulosum through a series of processes including extraction, reduced pressure concentration, drying, gradient elution, and silica-gel column chromatographic separation and purification . Another method involves medium-pressure preparative liquid chromatography (MPPLC) to isolate this compound from the whole herb of Cichorium glandulosum .

Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant sources such as Cichorium intybus and Cichorium glandulosum. The process includes the use of solvents like petroleum ether and ethyl acetate to obtain crude products, which are then purified using chromatographic techniques .

化学反応の分析

Lactucin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the lactone ring, potentially altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced, leading to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Anticancer Properties

Lactucin has been shown to possess significant anticancer activities, particularly against lung adenocarcinoma cell lines.

Case Study: Lung Cancer Cell Lines

A study demonstrated that this compound treatment led to a significant increase in apoptosis markers (e.g., cleaved Caspase-3) in A549 cells after 24 hours of exposure. The results indicated a dose-dependent relationship between this compound concentration and apoptotic activity .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in various inflammatory conditions.

Case Study: In Vivo Anti-Inflammatory Effects

In animal models, this compound administration resulted in reduced inflammatory markers and improved histopathological outcomes in LPS-induced acute lung injury .

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective potential of this compound against liver fibrosis.

Case Study: Liver Fibrosis Model

In a mouse model of liver fibrosis, this compound treatment led to decreased collagen deposition and inflammatory factors, demonstrating its effectiveness in reversing liver damage .

Data Summary

作用機序

Lactucin exerts its effects through various molecular targets and pathways:

Analgesic and Sedative Properties: These effects are speculated to occur via modulation of the GABAA receptor.

Anticancer Activity: this compound inhibits cancer cell proliferation by downregulating the MAPK and central carbon metabolism pathways.

Liver Fibrosis: this compound reverses liver fibrosis by inhibiting the TGF-β1/STAT3 signaling pathway and regulating short-chain fatty acids metabolism.

類似化合物との比較

Lactucin is part of the sesquiterpene lactone family, which includes compounds like lactucopicrin, artemisinin, and parthenolide. These compounds share similar structural features but differ in their biological activities and applications:

Lactucopicrin: Another bitter sesquiterpene lactone found in lettuce, known for its analgesic and sedative properties.

Artemisinin: A sesquiterpene lactone with potent antimalarial activity, derived from the plant Artemisia annua.

Parthenolide: Found in the plant Tanacetum parthenium, it has anti-inflammatory and anticancer properties.

This compound’s uniqueness lies in its combination of analgesic, sedative, anticancer, and hepatoprotective effects, making it a versatile compound with diverse applications.

生物活性

Lactucin, a bitter sesquiterpene lactone found predominantly in Cichorium intybus (common chicory), has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, hepatoprotective effects, and other notable biological activities.

Chemical Structure and Sources

This compound is a sesquiterpene lactone characterized by its unique chemical structure, which contributes to its biological activity. It is primarily extracted from the leaves and roots of chicory, but it can also be found in other members of the Asteraceae family.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of various inflammatory pathways, including the TGF-β1/STAT3 signaling pathway. A recent study demonstrated that this compound reduced liver fibrosis in mice by modulating inflammatory factors and enhancing the levels of beneficial short-chain fatty acids (SCFAs) in the gut .

2. Anticancer Activity

This compound has been shown to possess anticancer properties, particularly against lung adenocarcinoma. In vitro studies revealed that this compound inhibits the proliferation of A549 and H2347 cancer cell lines without adversely affecting normal lung cells (MRC5). The compound induces apoptosis and arrests the cell cycle at the G0/G1 phase by downregulating cyclins and cyclin-dependent kinases while upregulating tumor suppressor proteins such as p53 .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 79.87 | Induces apoptosis, inhibits MAPK |

| H2347 | 68.85 | Cell cycle arrest, increases PTEN |

3. Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects by alleviating liver fibrosis through mechanisms involving SCFAs and modulation of hepatic stellate cells (HSCs). In vivo studies showed that this compound treatment resulted in decreased collagen deposition and inflammatory markers in liver tissues .

Case Study 1: Inhibition of Liver Fibrosis

A study conducted on mice with induced liver fibrosis highlighted this compound's ability to reverse fibrotic changes by inhibiting TGF-β1 signaling pathways. The treatment led to a significant reduction in liver injury markers and improved intestinal SCFA profiles, suggesting a link between gut health and liver function .

Case Study 2: Anticancer Efficacy in Lung Cancer

In another investigation focused on lung cancer, this compound was administered to A549 and H2347 cell lines, resulting in a dose-dependent increase in apoptotic markers such as cleaved Caspase-3 and PARP. The study concluded that this compound effectively targets central carbon metabolism pathways crucial for tumor growth .

Other Biological Activities

Beyond its primary pharmacological effects, this compound has been associated with:

特性

IUPAC Name |

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAFLAZRVKAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1891-29-8 | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 228 °C | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。